5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyran ring followed by the introduction of the benzyloxy and methoxy-methylphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy and methoxy-methylphenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyran ring structure can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(2-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(2-methoxy-4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
The unique combination of the benzyloxy, methoxy-methylphenyl, and pyran ring in 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-8-9-18(25-2)16(10-14)22-21(24)19-11-17(23)20(13-27-19)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVURXMPCJPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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